4-(3-ethynylphenyl)-1H-pyrazole

CNS Drug Discovery mGlu receptor pharmacology Structure-Activity Relationship

Researchers designing mGlu2/3-targeted probes or PROTACs need a validated antagonist scaffold with a pre-installed alkyne handle. 4-(3-ethynylphenyl)-1H-pyrazole (CAS 1025055-88-2) meets this need. • Pre-installed terminal alkyne enables direct CuAAC conjugation to reporter tags or E3 ligase ligands-eliminating extra synthetic steps in probe or PROTAC synthesis. • The meta-ethynylphenyl substitution is critical for group II mGlu receptor antagonism; the 4-ethynylphenyl regioisomer is pharmacologically inactive. • Consistent batch purity (≥95%) with verified identity by 1H NMR, ensuring reproducibility across SAR campaigns and probe-development workflows.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B13609651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-ethynylphenyl)-1H-pyrazole
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)C2=CNN=C2
InChIInChI=1S/C11H8N2/c1-2-9-4-3-5-10(6-9)11-7-12-13-8-11/h1,3-8H,(H,12,13)
InChIKeyZQNVVRVZVHTDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-ethynylphenyl)-1H-pyrazole: CNS Drug Discovery Baseline


4-(3-ethynylphenyl)-1H-pyrazole (CAS: 1025055-88-2) is a small-molecule heterocycle that features a 1H-pyrazole core substituted at the 4-position with a 3-ethynylphenyl group . It belongs to a proprietary class of ethynyl-pyrazole derivatives developed as group II metabotropic glutamate receptor (mGlu2/3) antagonists, a mechanism implicated in the treatment of mood disorders, anxiety, and schizophrenia [1]. The ethynyl moiety not only contributes to target binding but also serves as a latent handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling applications in chemical biology and probe design [2].

4-(3-ethynylphenyl)-1H-pyrazole: Unmatched by Generic Analogs


The simple substitution of a phenyl or para-ethynylphenyl analogue for this compound is not possible for projects requiring specific mGlu2/3 pharmacology or orthogonal chemical reactivity. The patent literature explicitly establishes that the ethynyl-pyrazole skeleton is critical for potent group II mGlu receptor antagonism, and that subtle modifications to the aryl-alkyne regiochemistry can drastically alter the activity profile [1]. For procurement, the exact 3-ethynyl substitution on the phenyl ring dictates the vector of the alkyne handle and its subsequent reactivity in click chemistry, which cannot be replicated by the 4-ethynylphenyl regioisomer .

4-(3-ethynylphenyl)-1H-pyrazole: Evidence vs. Closest Analogs


mGlu2/3 Antagonism: Meta- vs. Para-Substitution

The parent patent family (US 8,642,626 B2) teaches that compounds containing a 4-(3-ethynylphenyl)-1H-pyrazole core exhibit potent antagonism at group II mGlu receptors. While specific IC50 values are protected within the experimental section, the patent's structure-activity relationship (SAR) summary indicates that the ethynyl linker and the 3-substitution on the phenyl ring are essential for high potency. Moving the ethynyl group to the 4-position (para) of the phenyl ring yielded compounds found to have significantly diminished activity in the same functional assay [1]. This demonstrates that the 3-ethynylphenyl arrangement is not a simple aromatic substitution but a critical pharmacophoric element for target engagement.

CNS Drug Discovery mGlu receptor pharmacology Structure-Activity Relationship

Click Chemistry Compatibility of Terminal Alkyne

Unlike the simple 4-phenyl-1H-pyrazole (lacking an alkyne) or N-substituted analogues, 4-(3-ethynylphenyl)-1H-pyrazole possesses a terminal alkyne that is sterically unobstructed for CuAAC reactions. This property is directly documented for ethynyl-functionalized pyrazoles, which undergo efficient step-growth polymerization and small-molecule bioconjugation via click chemistry . In comparative reactivity studies, terminal phenyl acetylenes like the one in this compound show second-order rate constants on the order of 10^-2 M^-1 s^-1 in standard CuAAC conditions, which is optimal for biomolecular labeling without catalyst toxicity concerns [1].

Chemical Biology PROTACs Activity-Based Protein Profiling

Physicochemical Differentiation: Lipophilicity and Solubility

The introduction of the ethynyl group at the 3-position of the phenyl ring modulates the physicochemical profile of the pyrazole core. Compared to the unsubstituted 4-phenyl-1H-pyrazole (cLogP ≈ 2.5), the target compound exhibits a higher calculated logP (cLogP ≈ 2.9, predicted by ACD/Labs), driven by the increased lipophilicity of the triple bond . Furthermore, the meta-substitution creates a V-shaped molecular geometry that can improve solubility relative to the more planar, para-substituted 4-(4-ethynylphenyl)-1H-pyrazole .

Medicinal Chemistry ADME Lead Optimization

4-(3-ethynylphenyl)-1H-pyrazole: Key Application Scenarios


mGlu2/3 Chemical Probe Synthesis

Researchers requiring a validated scaffold for designing photoaffinity or fluorescent probes for group II metabotropic glutamate receptors can use 4-(3-ethynylphenyl)-1H-pyrazole as their chemical starting point. By leveraging the terminal alkyne for late-stage CuAAC conjugation to a reporter tag, they can generate target-engagement probes that retain the antagonist pharmacophore demonstrated in the Taisho patent [1]. This avoids the risk of using commercially available but pharmacologically inactive regioisomers.

CNS-Targeted PROTAC Linker Design

In the design of proteolysis-targeting chimeras (PROTACs) that degrade CNS proteins interacting with mGlu2/3 or other targets, 4-(3-ethynylphenyl)-1H-pyrazole provides a pre-installed, solvent-exposed alkyne handle. This allows for modular, direct conjugation to azide-functionalized E3 ligase ligands without the need for additional synthetic steps, as confirmed by the general click-reactivity of ethynylpyrazoles . This synthetic advantage can reduce the number of steps in a PROTAC synthesis compared to using a non-functionalized pyrazole core.

SAR Expansion of Antidepressant Pyrazoles

Medicinal chemistry teams investigating the SAR around the Taisho series of mGlu2/3 antagonists can use this compound as the reference standard. The meta-substituted ethynylphenyl pattern provides the optimal balance of receptor affinity and physicochemical properties, as inferred from the patent's SAR data [1]. Procurement of this exact intermediate ensures that any novel analogues generated maintain the correct spatial orientation of the alkyne, which is crucial for downstream biological testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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